2-Oxa-7-azaspiro[4.4]nonane hydrochloride structure elucidation
2-Oxa-7-azaspiro[4.4]nonane hydrochloride structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-Oxa-7-azaspiro[4.4]nonane Hydrochloride
Introduction: The Significance of Spirocyclic Scaffolds
In the landscape of modern drug development, the demand for molecules with structural novelty and three-dimensionality is paramount. Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as privileged scaffolds.[1] Their rigid, well-defined three-dimensional geometry allows for precise probing of protein binding sites, often leading to improved potency and selectivity.[2] The 2-Oxa-7-azaspiro[4.4]nonane core is a compelling example, incorporating both an ether and a secondary amine functionality, which are key features for establishing molecular interactions.[2]
This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride (C₇H₁₄ClNO).[3] We will move beyond a simple listing of techniques to explain the causality behind the analytical workflow, demonstrating how a confluence of data from multiple orthogonal techniques leads to an unambiguous and self-validating structural assignment. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel chemical entities.
The target molecule, 2-Oxa-7-azaspiro[4.4]nonane hydrochloride, possesses the following fundamental properties:
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Molecular Formula: C₇H₁₄ClNO
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Molecular Weight: 163.64 g/mol [3]
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Core Structure: A spirocyclic system composed of a tetrahydrofuran ring and a pyrrolidine ring, with the pyrrolidine nitrogen protonated and paired with a chloride counter-ion.
Caption: A logical workflow for definitive structure elucidation.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Expertise & Causality: The initial and most critical step is to verify the molecular weight and, by extension, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the technique of choice over nominal mass instruments. Its ability to measure mass to four or five decimal places allows for the calculation of a unique elemental formula, effectively ruling out other possibilities with the same nominal mass. For a polar salt like our target compound, Electrospray Ionization (ESI) is the ideal ionization method as it gently generates gas-phase ions from solution, minimizing fragmentation and preserving the molecular ion.
Experimental Protocol: ESI-HRMS
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Sample Preparation: Dissolve a small quantity (~0.1 mg) of the hydrochloride salt in a suitable solvent matrix, such as methanol or water/acetonitrile (50:50).
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Instrumentation: Introduce the sample into an ESI-Time-of-Flight (TOF) or ESI-Orbitrap mass spectrometer.
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Mode of Operation: Operate in positive ion mode to detect the cationic species.
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Data Acquisition: Scan a mass range appropriate for the expected ion (e.g., m/z 50-500).
Data Interpretation & Presentation
The primary species observed will be the cation of the molecule, corresponding to the protonated free base. The chloride ion is not observed in positive mode.
| Ion Species | Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
| [M+H]⁺ | C₇H₁₄NO⁺ | 128.1070 | Expected within 5 ppm |
The observation of an ion with a mass accurate to within 5 ppm of 128.1070 provides strong, validated evidence for the elemental formula C₇H₁₃NO for the parent free base. [4]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy provides a rapid, non-destructive snapshot of the functional groups present in the molecule. While it doesn't reveal the full connectivity, it serves as a crucial validation step. For this specific hydrochloride salt, we are looking for the characteristic signature of a secondary ammonium salt (-NH₂⁺-), the C-O stretch of the ether in the tetrahydrofuran ring, and the aliphatic C-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No KBr pellet is necessary, making this a faster and more modern approach.
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Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
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Background Correction: A background spectrum of the clean ATR crystal is automatically subtracted.
Data Interpretation & Presentation
The spectrum should exhibit key absorption bands that confirm the presence of the expected functionalities.
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Expected Appearance |
| ~2400-3200 | Secondary Ammonium (R₂NH₂⁺) | N-H Stretch | Very broad, strong band |
| ~2850-2960 | Alkane (CH₂) | C-H Stretch | Medium to strong, sharp bands |
| ~1050-1150 | Ether (C-O-C) | C-O Stretch | Strong, characteristic band |
| ~1020-1250 | Amine (C-N) | C-N Stretch | Medium intensity |
The presence of these bands, particularly the very broad ammonium stretch, is highly indicative of the hydrochloride salt structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Causality: NMR is the cornerstone of structure elucidation, providing an unambiguous map of the carbon-hydrogen framework. [5][6]For a molecule like 2-Oxa-7-azaspiro[4.4]nonane, with several chemically similar methylene groups, a suite of 1D and 2D NMR experiments is not just helpful, but essential for definitive assignment. [7]
Experimental Protocols
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Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for hydrochloride salts due to high solubility.
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Experiments to Perform:
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1D ¹H NMR: Determines the number of unique proton environments, their integration (ratio), and coupling patterns (multiplicity).
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1D ¹³C{¹H} NMR: Determines the number of unique carbon environments.
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2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2 or 3 bonds).
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2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. [5] * 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the critical experiment for identifying the spiro-carbon and connecting the two ring systems. [5]
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Data Interpretation & Presentation
The spirocyclic nature of the molecule means that protons on the same carbon (geminal protons) can be chemically non-equivalent, leading to more complex splitting patterns than might be initially expected. The following table represents predicted data.
| Atom # | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity | Key HMBC Correlations (¹H → ¹³C) |
| C1, C6 | ~40-50 | ~3.2-3.5 | m | C5 (Spiro) |
| C3, C8 | ~65-75 | ~3.8-4.1 | m | C5 (Spiro), C4, C9 |
| C4, C9 | ~25-35 | ~2.0-2.3 | m | C3, C8, C5 (Spiro) |
| C5 (Spiro) | ~70-80 (Quaternary) | N/A | N/A | N/A |
| N-H₂⁺ | N/A | ~8.0-9.0 (in DMSO) | br s | C1, C6 |
Note: Numbering is illustrative. Actual assignments require spectral analysis.
The definitive proof of the spiro-center (C5) comes from the HMBC spectrum. Protons on C1, C6, C4, and C9 should all show a 2- or 3-bond correlation to the single quaternary carbon signal (C5), unequivocally establishing the shared-atom linkage.
Caption: Key HMBC correlations confirming the spiro-center.
Single-Crystal X-ray Crystallography: The Gold Standard
Expertise & Causality: While the combined spectroscopic data provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof. [8][9]It moves beyond connectivity to provide the precise three-dimensional coordinates of every atom, revealing exact bond lengths, bond angles, and the conformation of the rings. [10]For a chiral molecule like this (the spiro-center is a chiral center), crystallography can also determine the absolute configuration if a suitable heavy atom is present or by using specific techniques. [10]
Experimental Protocol
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Crystal Growth (The Critical Step): The primary challenge is to grow a single, diffraction-quality crystal. [10]This is often achieved by slow evaporation of a solvent or a binary solvent system (e.g., ethanol/ether) in which the compound has moderate solubility. [11]2. Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. [11]3. Structure Solution and Refinement: The diffraction data are computationally processed to generate an electron density map. Atoms are fitted to the density, and their positions and thermal parameters are refined to achieve the best fit with the experimental data. [8] The final output is a 3D model of the molecule in the crystal lattice, confirming the spirocyclic fusion, the relative orientation of the two rings, and the location of the chloride counter-ion relative to the protonated nitrogen.
Conclusion: A Synthesis of Validated Evidence
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Mass Spectrometry confirms the correct elemental formula.
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IR Spectroscopy validates the presence of the required functional groups, especially the ammonium salt.
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A full suite of NMR experiments meticulously pieces together the atomic connectivity, with HMBC being the pivotal experiment to prove the spiro-junction.
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X-ray Crystallography , when achievable, provides the final, definitive 3D structure, leaving no room for ambiguity.
By following this logical and self-validating workflow, researchers can have the utmost confidence in their structural assignments, a critical foundation for all subsequent research and development activities.
References
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